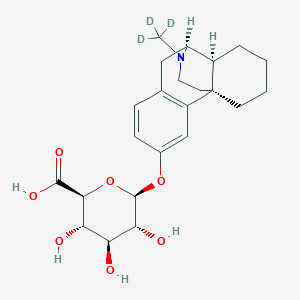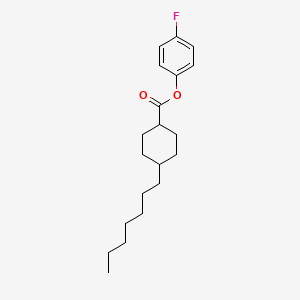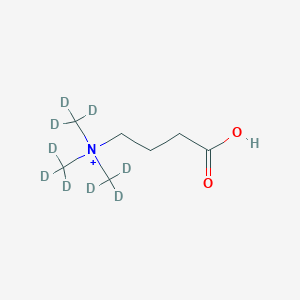
3-Carboxypropyl-tris(trideuteriomethyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carboxypropyl-tris(trideuteriomethyl)azanium is a specialized compound often used in scientific research due to its unique properties. This compound is characterized by the presence of trideuteriomethyl groups, which are deuterium-labeled methyl groups, making it particularly useful in various analytical and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxypropyl-tris(trideuteriomethyl)azanium typically involves the introduction of trideuteriomethyl groups into the molecular structure. This can be achieved through a series of chemical reactions that incorporate deuterium into the methyl groups. One common method involves the use of deuterated reagents in a controlled environment to ensure the precise incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using specialized equipment to handle deuterated compounds. The process requires stringent control of reaction conditions to maintain the integrity of the deuterium labeling. This ensures the compound’s consistency and purity, which are critical for its applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
3-Carboxypropyl-tris(trideuteriomethyl)azanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to the formation of reduced derivatives.
Substitution: The trideuteriomethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Wissenschaftliche Forschungsanwendungen
3-Carboxypropyl-tris(trideuteriomethyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: The compound’s deuterium labeling makes it useful in metabolic studies and protein structure analysis.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: The compound is used in the development of new materials and catalysts, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism by which 3-Carboxypropyl-tris(trideuteriomethyl)azanium exerts its effects is primarily related to its deuterium labeling. Deuterium, being a heavier isotope of hydrogen, can influence the compound’s chemical and physical properties. This can affect reaction rates, stability, and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in biological studies or catalytic processes in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-Butyrobetaine-d9: Another deuterium-labeled compound used in similar applications.
Tris(hydroxymethyl)aminomethane:
Uniqueness
3-Carboxypropyl-tris(trideuteriomethyl)azanium is unique due to its specific combination of carboxypropyl and trideuteriomethyl groups. This unique structure provides distinct advantages in isotopic labeling studies, offering greater precision and reliability in tracking chemical and biological processes.
Eigenschaften
Molekularformel |
C7H16NO2+ |
|---|---|
Molekulargewicht |
155.26 g/mol |
IUPAC-Name |
3-carboxypropyl-tris(trideuteriomethyl)azanium |
InChI |
InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3/p+1/i1D3,2D3,3D3 |
InChI-Schlüssel |
JHPNVNIEXXLNTR-GQALSZNTSA-O |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
C[N+](C)(C)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide](/img/structure/B13416189.png)
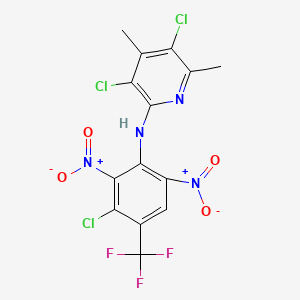
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)
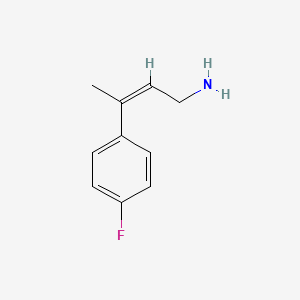
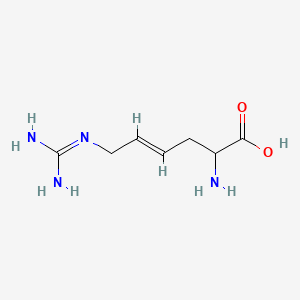
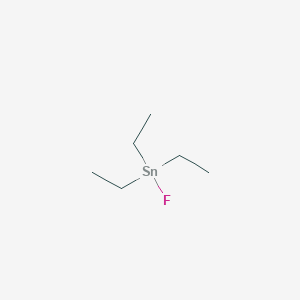
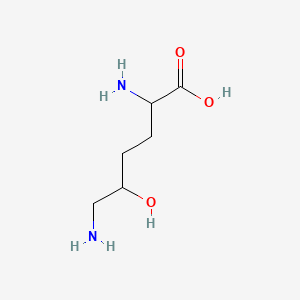
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)


